

1-Methoxy-3-methylcyclohexane chemical structure and stereoisomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Methoxy-3-methylcyclohexane**

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An In-depth Technical Guide to the Chemical Structure and Stereoisomers of **1-Methoxy-3-methylcyclohexane**

This technical guide provides a comprehensive overview of the chemical structure, stereoisomerism, and conformational analysis of **1-methoxy-3-methylcyclohexane**, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure

1-Methoxy-3-methylcyclohexane is a disubstituted cyclohexane derivative. Its chemical formula is C₈H₁₆O, and it has a molecular weight of approximately 128.21 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#) The structure consists of a cyclohexane ring where a methoxy group (-OCH₃) is attached to the first carbon (C1) and a methyl group (-CH₃) is attached to the third carbon (C3).

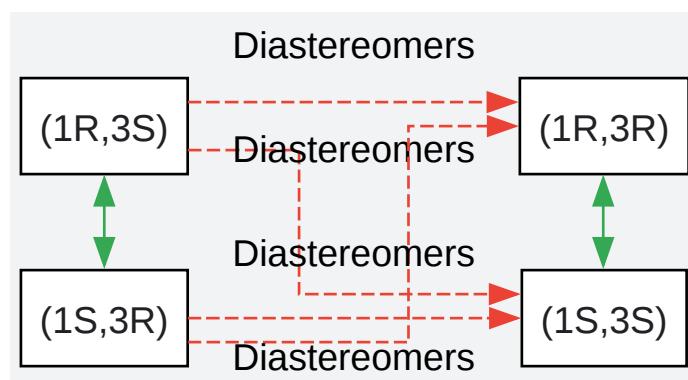
Stereoisomerism

The presence of two chiral centers at C1 and C3 gives rise to stereoisomerism in **1-methoxy-3-methylcyclohexane**. Since the two substituents are different, there are $2^n = 2^2 = 4$ possible stereoisomers. These stereoisomers can be categorized into cis and trans diastereomers, each existing as a pair of enantiomers.

- **Cis Isomers:** In the cis configuration, both the methoxy and methyl groups are on the same side of the cyclohexane ring (either both "up" or both "down"). The two cis stereoisomers are

enantiomers of each other: (1*R*,3*S*)-1-methoxy-3-methylcyclohexane and (1*S*,3*R*)-1-methoxy-3-methylcyclohexane.

- Trans Isomers: In the trans configuration, the methoxy and methyl groups are on opposite sides of the ring (one "up" and one "down"). The two trans stereoisomers are also enantiomers: **(1R,3R)-1-methoxy-3-methylcyclohexane** and **(1S,3S)-1-methoxy-3-methylcyclohexane**.^[4]



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Stereoisomeric relationships of **1-methoxy-3-methylcyclohexane**.

Conformational Analysis

The stereoisomers of **1-methoxy-3-methylcyclohexane** exist as rapidly interconverting chair conformations. The stability of these conformers is dictated by the steric strain arising from axial substituents, particularly 1,3-diaxial interactions.

Cis Isomer

The cis isomer can exist in two chair conformations: one with both substituents in equatorial positions (diequatorial) and the other with both in axial positions (dialixial).

- Diequatorial (e,e) Conformation: This is the more stable conformation as both bulky groups occupy the less sterically hindered equatorial positions.
- Diaxial (a,a) Conformation: This conformation is significantly less stable due to severe 1,3-diaxial interactions between the axial methoxy and methyl groups, as well as with the axial hydrogens on the same side of the ring.

The equilibrium heavily favors the diequatorial conformer.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Trans Isomer

For the trans isomer, both chair conformations have one substituent in an axial position and the other in an equatorial position (axial-equatorial and equatorial-axial).

- (a,e) and (e,a) Conformations: These two conformations are energetically equivalent because in each, there is one axial and one equatorial group.[\[5\]](#)[\[8\]](#) The ring flip interconverts the positions of the two groups. Therefore, the trans isomer exists as a roughly 50:50 mixture of these two conformers at room temperature.

Quantitative Conformational Analysis

The energy difference between axial and equatorial conformers can be estimated using A-values, which represent the Gibbs free energy difference for a substituent between the axial and equatorial positions on a cyclohexane ring.

| Substituent | A-value (kcal/mol) |
|------------------------------|--------------------|
| Methyl (-CH ₃) | 1.7 |
| Methoxy (-OCH ₃) | 0.6 |

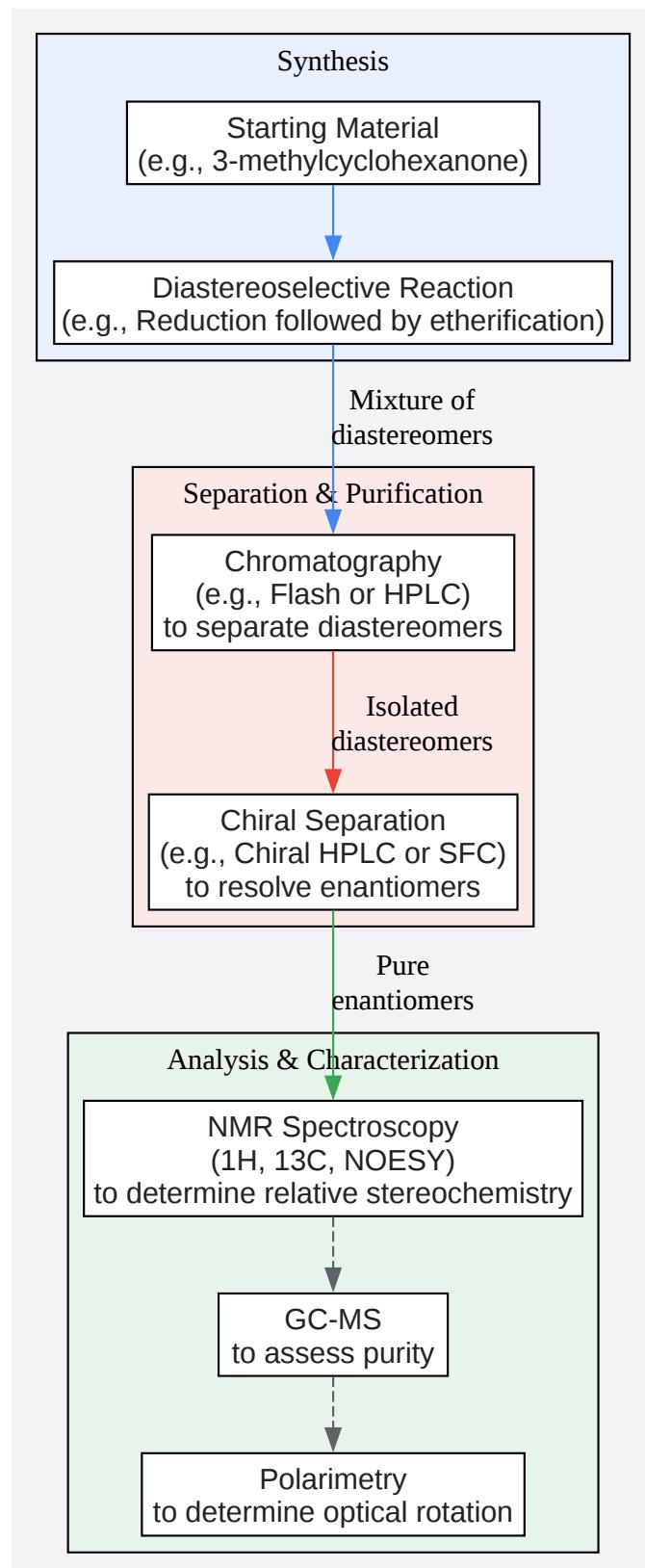
Analysis of Conformational Energies:

- **cis-1-methoxy-3-methylcyclohexane:**
 - Diequatorial (e,e): Relative steric strain = 0 kcal/mol.
 - Diaxial (a,a): The steric strain is a combination of the A-values and the additional gauche interaction between the two axial groups. The estimated energy cost is significantly high, making this conformation negligible at equilibrium. The diequatorial conformer is strongly preferred.
- **trans-1-methoxy-3-methylcyclohexane:**

- Axial-equatorial (a,e) / Equatorial-axial (e,a): In one conformer, the methyl group is axial (1.7 kcal/mol strain) and the methoxy is equatorial. In the other, the methoxy group is axial (0.6 kcal/mol strain) and the methyl is equatorial. The conformer with the bulkier methyl group in the equatorial position and the smaller methoxy group in the axial position is slightly more stable. However, both conformers are present in significant amounts at equilibrium.

Experimental Protocols

Detailed experimental protocols for the stereoselective synthesis and separation of individual **1-methoxy-3-methylcyclohexane** isomers are highly specific and typically documented within peer-reviewed chemical literature or patents. Below is a generalized workflow that outlines the typical steps a researcher would follow.

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Generalized experimental workflow for synthesis and analysis.

Methodology Outline:

- **Diastereoselective Synthesis:** A common starting point could be 3-methylcyclohexanone. A stereoselective reduction would yield cis- and trans-3-methylcyclohexanol. Subsequent Williamson ether synthesis with a methylating agent would produce a mixture of **1-methoxy-3-methylcyclohexane** diastereomers. The choice of reagents and reaction conditions would influence the diastereomeric ratio.
- **Separation of Diastereomers:** The resulting mixture of cis and trans isomers, being diastereomers, have different physical properties. They can typically be separated using standard laboratory techniques such as flash column chromatography or preparative gas chromatography.
- **Resolution of Enantiomers:** Each isolated diastereomer (cis and trans) is a racemic mixture of two enantiomers. Resolving these enantiomers requires chiral separation techniques. This can be achieved through preparative chiral high-performance liquid chromatography (HPLC) or by derivatization with a chiral auxiliary to form diastereomeric derivatives that can be separated by conventional chromatography, followed by removal of the auxiliary.
- **Structural Elucidation and Purity Analysis:** The absolute and relative stereochemistry of the isolated isomers would be confirmed using a combination of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques like NOESY, can establish the cis/trans relationship by observing through-space correlations. Gas Chromatography-Mass Spectrometry (GC-MS) would be used to confirm the molecular weight and assess the purity of the isolated compounds. Finally, polarimetry can be used to measure the optical rotation of the pure enantiomers.

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- To cite this document: BenchChem. [1-Methoxy-3-methylcyclohexane chemical structure and stereoisomers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2764925#1-methoxy-3-methylcyclohexane-chemical-structure-and-stereoisomers>]

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